molecular formula C19H19N3O B10813011 4-(6-Methyl-4-phenylquinazolin-2-yl)morpholine

4-(6-Methyl-4-phenylquinazolin-2-yl)morpholine

Cat. No.: B10813011
M. Wt: 305.4 g/mol
InChI Key: YQLUOFIWZOUQLJ-UHFFFAOYSA-N
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Description

4-(6-Methyl-4-phenylquinazolin-2-yl)morpholine is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-(6-Methyl-4-phenylquinazolin-2-yl)morpholine is a morpholine derivative featuring a quinazoline moiety, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, potential neuropharmacological applications, and the underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2OC_{19}H_{22}N_{2}O, with a molecular weight of approximately 298.39 g/mol. The structure consists of a morpholine ring substituted with a quinazoline unit, which is known for its significant pharmacological properties.

Compound Name Structure Features Biological Activity
This compoundMorpholine substituted with quinazolineAnticancer activity
2-Methylquinazolin-4(3H)-oneQuinazolinone structureAntimicrobial properties
N,N-DimethylmorpholineSimple morpholine derivativeNeuroactive properties
6-Methylquinazolin derivativesVaried substitutions on quinazolineAnticancer and anti-inflammatory effects

Anticancer Activity

Research indicates that derivatives of morpholine-substituted quinazolines, including this compound, exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and SH-SY5Y (neuroblastoma) cells .

The mechanism by which this compound induces apoptosis in cancer cells involves interactions with Bcl-2 proteins, which are critical regulators of cell death pathways. Studies using molecular docking simulations and surface plasmon resonance have demonstrated that the compound binds effectively to Bcl-2 and other apoptotic regulators, suggesting a targeted approach to cancer therapy .

Neuropharmacological Potential

Beyond its anticancer properties, the unique structure of this compound may also offer neuroactive properties. The ability of this compound to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Further studies are needed to elucidate these effects and explore its efficacy in neuropharmacology.

Case Studies and Research Findings

Several case studies highlight the biological activity of similar compounds within the quinazoline class:

  • Quinazoline-based VEGFR Inhibitors : A study demonstrated that certain quinazoline derivatives exhibited selective inhibition of VEGFR-2, leading to significant antitumor activity in vivo. The findings suggest that structural modifications can enhance the potency and selectivity of these compounds against various cancer types .
  • Analgesic and Anti-inflammatory Activity : Another research effort focused on N-substituted phenylquinazolin derivatives that showed promising analgesic and anti-inflammatory activity comparable to standard treatments like Indomethacin. This highlights the potential for developing new therapeutic agents from quinazoline derivatives .

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

4-(6-methyl-4-phenylquinazolin-2-yl)morpholine

InChI

InChI=1S/C19H19N3O/c1-14-7-8-17-16(13-14)18(15-5-3-2-4-6-15)21-19(20-17)22-9-11-23-12-10-22/h2-8,13H,9-12H2,1H3

InChI Key

YQLUOFIWZOUQLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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